N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
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Overview
Description
N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide is a synthetic organic compound with a complex structure that includes an allyl group, a trifluoromethyl-substituted pyridine ring, and a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the allyl group: The allyl group can be introduced through an allylation reaction using allyl bromide or allyl chloride in the presence of a base.
Formation of the benzenecarboxamide moiety: The final step involves the formation of the benzenecarboxamide moiety through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the pyridine ring can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include sodium hydride, potassium tert-butoxide, and various organometallic reagents.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the allyl group can facilitate interactions with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
N-allyl-4-{[2-oxo-5-methyl-1(2H)-pyridinyl]methyl}benzenecarboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-allyl-4-{[2-oxo-5-chloro-1(2H)-pyridinyl]methyl}benzenecarboxamide: Similar structure but with a chloro group instead of a trifluoromethyl group.
N-allyl-4-{[2-oxo-5-bromo-1(2H)-pyridinyl]methyl}benzenecarboxamide: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to certain biological targets. These features make it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-2-9-21-16(24)13-5-3-12(4-6-13)10-22-11-14(17(18,19)20)7-8-15(22)23/h2-8,11H,1,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSOJYWLLZJRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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